2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate
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Overview
Description
2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a hexa-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an esterification step to yield the final product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate involves its interaction with various molecular targets. The compound’s methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hexa-2,4-dienoate moiety can undergo Michael addition reactions with nucleophiles in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate
- 2-(3-hydroxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate
- 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-penta-2,4-dienoate
Uniqueness
2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both the methoxyphenyl and hexa-2,4-dienoate groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds .
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] (2E,4E)-hexa-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-3-4-5-9-15(17)19-11-14(16)12-7-6-8-13(10-12)18-2/h3-10H,11H2,1-2H3/b4-3+,9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUJSNTXEPQAQW-PRKJJMSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OCC(=O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)OCC(=O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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